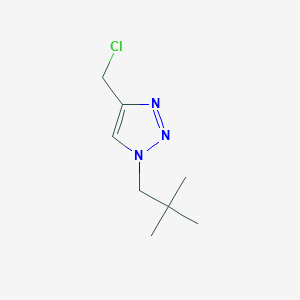
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, also known as FETP, is an organosulfur compound with a wide range of applications in both pharmaceutical and biological research. It is a colorless crystalline solid that is soluble in water, ethanol, and other polar solvents. FETP has been used in a variety of laboratory experiments, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Applications
Research has demonstrated the synthesis of novel compounds utilizing 2-fluoroethyl and thiophene derivatives for antimicrobial and antioxidant activities. For example, Puthran et al. (2019) synthesized novel Schiff bases using a similar compound for antimicrobial activity, showing that some derivatives exhibited excellent activity compared to others which showed moderate activity (Puthran et al., 2019). Similarly, El‐Mekabaty (2015) used key intermediates for synthesizing heterocycles with antioxidant activity nearly equal to ascorbic acid (El‐Mekabaty, 2015).
Cancer Research
In the field of cancer research, compounds incorporating the pyrazole moiety have been evaluated for their anti-lung cancer activity. Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran compounds showing anticancer activity at low concentration against human cancer cell lines (Hammam et al., 2005).
Material Science
In material science, the electrochemical polymerization and characterization of polymers derived from fluoro and thiophene-containing compounds have been explored. Naudin et al. (2002) investigated the electrochemical oxidation of such compounds, yielding electroactive polymers with specific doping processes (Naudin et al., 2002). Wei et al. (2006) successfully achieved the copolymerization of 3-(4-fluorophenyl)thiophene, demonstrating good electrochemical behaviors and high conductivity (Wei et al., 2006).
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of derivatives containing the fluoroethyl and thiophene moieties. Saeed et al. (2011) prepared 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, analyzing their structural and vibrational properties (Saeed et al., 2011). Ali et al. (2016) facilitated synthetic approaches for pyrazole-4-carbonitrile derivatives, highlighting the reactivity towards active methylene compounds (Ali et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUZBIMHYKTYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)
![trans-2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492756.png)